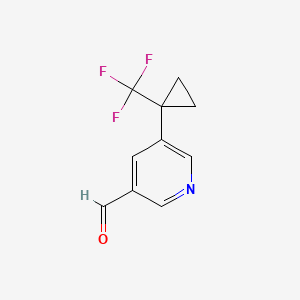
5-Cyclopropoxy-4-methoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-methoxynicotinaldehyde is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a nicotinaldehyde core. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-methoxynicotinaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-cyclopropoxy-4-methoxynicotinic acid with a reducing agent to form the aldehyde group . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
. Industrial production would likely involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products Formed
Oxidation: 5-Cyclopropoxy-4-methoxynicotinic acid.
Reduction: 5-Cyclopropoxy-4-methoxynicotinol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclopropoxy-4-methoxynicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-methoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropoxy and methoxy groups may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-2-methoxynicotinaldehyde: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Contains a cyclopropoxy group and methoxy groups but has a different core structure.
Uniqueness
5-Cyclopropoxy-4-methoxynicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-13-10-7(6-12)4-11-5-9(10)14-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
AZHXTTHNEMALGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


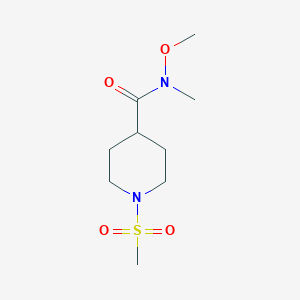
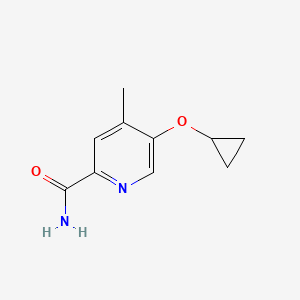
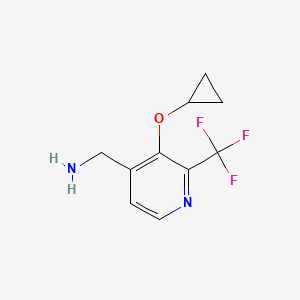
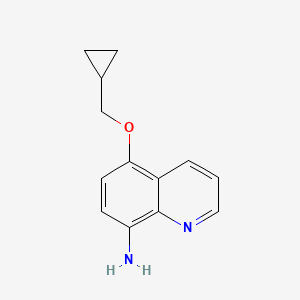
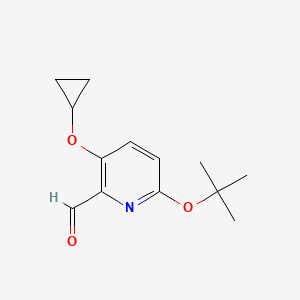

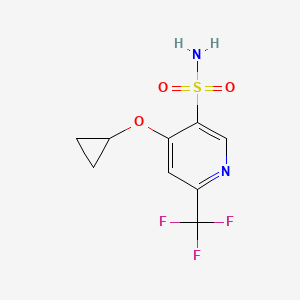
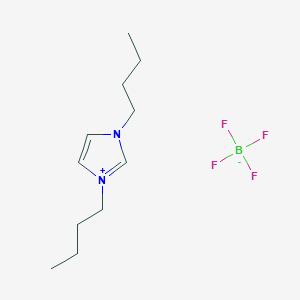
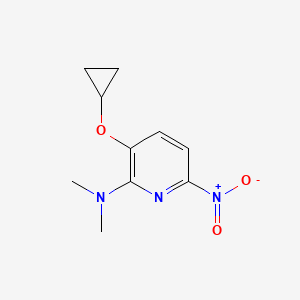
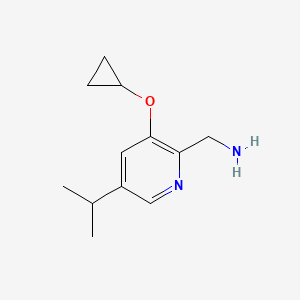
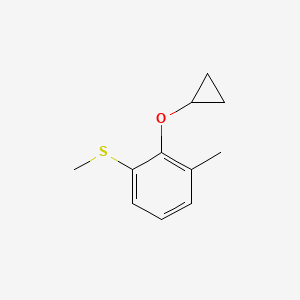
![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-4-phenoxyaniline](/img/structure/B14810937.png)
![propyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14810939.png)
